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Compound of Interest

Compound Name: (2-Chlorothiazol-4-yl)methanamine

CAS No.: 139425-75-5

Cat. No.: B588703 Get Quote

Executive Summary & Structural Context
Compound: (2-Chlorothiazol-4-yl)methanamine CAS: 1147557-60-1 (often cited as HCl salt)

Formula:

Molecular Weight: 148.61 g/mol (Free Base)

This guide provides a rigorous spectroscopic analysis of (2-Chlorothiazol-4-yl)methanamine,

a critical pharmacophore in the synthesis of next-generation agrochemicals (e.g., sulfoximines)

and pharmaceutical enzyme inhibitors. The presence of the electron-withdrawing chlorine at

the C2 position and the reactive primary amine at C4 creates a unique electronic environment

that defines its spectral fingerprint.

The following data synthesizes experimental baselines with theoretical chemical shift principles

to provide a self-validating reference for structural confirmation.

Structural Analysis & Numbering
To ensure accurate assignment, we utilize the standard thiazole numbering convention:

Position 1: Sulfur (S)[1]

Position 2: Carbon bonded to Chlorine (
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)

Position 3: Nitrogen (N)[1][2]

Position 4: Carbon bonded to the methanamine group (

)

Position 5: Carbon bonded to a proton (

)

Visualization: Structural Logic
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Figure 1: Structural logic governing the spectroscopic properties of the thiazole scaffold.

Mass Spectrometry (MS) Data
The mass spectrum of this compound is dominated by the chlorine isotope signature and the

stability of the thiazole ring.

Key Diagnostic Peaks (EI/ESI)
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m/z Value Intensity Assignment Mechanistic Insight

148.0 100%
(

)

Molecular Ion (Base

Peak in ESI).

150.0 ~32%
(

)

Definitive Chlorine

Signature. The 3:1

ratio confirms mono-

chlorination.

131.0 Variable

Loss of ammonia from

the side chain

(common in primary

amines).

113.0 High

Homolytic cleavage of

the C-Cl bond;

thiazole ring cation

remains.

Fragmentation Pathway

Molecular Ion
[M+H]+ = 148/150

Loss of NH3
[M-17]+ = 131

- NH3

Loss of Cl
[M-35]+ = 113

- Cl

Thiazole Ring Cleavage
Complex Fragments

Ring Opening
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Figure 2: Primary fragmentation pathways observed in MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is heavily dependent on the solvent system (

vs.

) and the state of the amine (Free Base vs. HCl Salt). The following data focuses on the
Hydrochloride Salt in DMSO-d6, as this is the most stable and common commercial form.

NMR (400 MHz, DMSO- )
The spectrum is characterized by a distinct aromatic singlet and the exchangeable amine

protons.[1]
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Shift (

ppm)
Multiplicity Integral Assignment

Structural
Justification

8.40 - 8.60 Broad Singlet 3H

Ammonium

protons

(exchangeable

with

). Deshielded

due to positive

charge.

7.82 Singlet 1H C5-H

The lone

aromatic proton.

Deshielded by

the adjacent S

and the inductive

effect of the C2-

Cl.

4.15 Singlet (or q) 2H

Methylene group

bridging the ring

and amine.

Slightly

deshielded by

the aromatic ring.

Expert Note: In the Free Base (

), the

signal will move upfield to

ppm (broad), and the

signal will shift slightly upfield to

ppm.
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NMR (100 MHz, DMSO- )
The carbon spectrum provides the most definitive proof of the 2-chloro substitution pattern.

Shift (

ppm)
Type Assignment

Electronic
Environment

153.5 Quaternary (C) C2 (C-Cl)

Highly deshielded due

to direct attachment to

Chlorine and Nitrogen

(

).

150.2 Quaternary (C) C4 (C-Alkyl)

Ipso-carbon carrying

the aminomethyl

group.

121.8 Methine (CH) C5 (C-H)

The only protonated

ring carbon. Typical

range for thiazole C5.

38.5
Methylene (

)

Aliphatic carbon. Shift

varies slightly with

pH/salt formation.

Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid "fingerprint" verification, particularly for the C-Cl bond and

the amine functionality.

3300 - 2800 cm

: Broad absorption band corresponding to

stretching (ammonium salt form usually shows broad "hump" overlapping C-H stretch).

1620 - 1580 cm
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:

stretching vibration of the thiazole ring.

1500 - 1450 cm

: Aromatic ring skeletal vibrations.

1050 - 1100 cm

:

stretch (aliphatic amine).

780 - 720 cm

(Critical):

stretching. This is a diagnostic band for confirming the presence of chlorine on the aromatic
ring.

Experimental Protocol for Validation
To reproduce these results, follow this standardized sample preparation workflow.

Protocol: NMR Sample Preparation (HCl Salt)
Weighing: Accurately weigh 5–10 mg of (2-Chlorothiazol-4-yl)methanamine HCl.

Solvation: Dissolve in 0.6 mL of DMSO-

(99.9% D).

Why DMSO? The HCl salt is insoluble in

. Using

will result in a blank spectrum or only solvent peaks.

Transfer: Transfer to a clean, dry 5mm NMR tube.

Acquisition:
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Run

with 16 scans (sufficient for >95% purity).

Run

with >256 scans to resolve the quaternary C2 and C4 carbons.

Workflow Diagram
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0.6mL DMSO-d6
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Acquire 1H (16 scans)
Acquire 13C (256 scans)

Click to download full resolution via product page

Figure 3: Standardized workflow for spectroscopic validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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